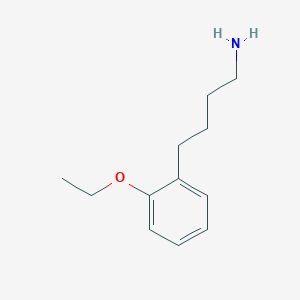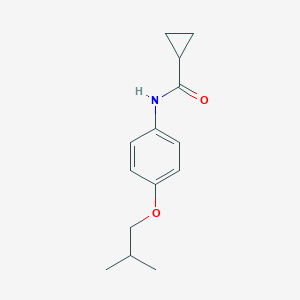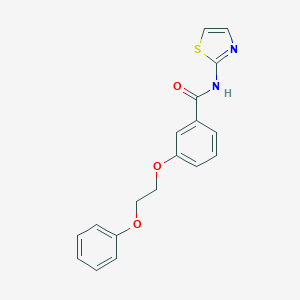
4-(2-Ethoxyphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-ethoxybenzyl)propan-1-amine” is a chemical compound with the CAS Number: 1049678-41-2 . It has a molecular weight of 227.73 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(2-ethoxybenzyl)propan-1-amine” is 1S/C12H17NO.ClH/c1-3-9-13-10-11-7-5-6-8-12(11)14-4-2;/h3,5-8,13H,1,4,9-10H2,2H3;1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms in the molecule.Scientific Research Applications
Degradation of Nitrogen-Containing Compounds
Nitrogen-containing compounds, including amines, are prevalent in various industries and pose environmental challenges due to their resistance to degradation. Advanced oxidation processes have shown effectiveness in mineralizing these compounds, highlighting the importance of developing technologies for their degradation. This area of research is vital for understanding how N-(2-ethoxybenzyl)propan-1-amine could be broken down or utilized in environmental remediation efforts (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have been investigated for their CO2 capture capabilities, underscoring the strong interaction between CO2 and basic amine functionalities. These studies provide insights into how N-(2-ethoxybenzyl)propan-1-amine could be utilized in CO2 capture and sequestration, showcasing the compound's potential in addressing climate change (Lin, Kong, & Chen, 2016).
Analytical Methods for Antioxidant Activity
The study of antioxidants and their determination in various fields points to the potential use of amines in analyzing antioxidant activities. This research area could provide methods for evaluating the antioxidant properties of N-(2-ethoxybenzyl)propan-1-amine, contributing to its application in food science, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Plasma Methods for Biomolecule Immobilization
Plasma surface treatments or plasma polymerization create surfaces containing reactive chemical groups, such as amine groups, useful for covalent immobilization of biomolecules. This research underscores the potential of N-(2-ethoxybenzyl)propan-1-amine in creating chemically reactive surfaces for biomolecule immobilization and cell colonization, important in biomedical engineering and tissue engineering (Siow, Britcher, Kumar, & Griesser, 2006).
Application in Bioremediation and Biotechnology
The catalytic response of Rhodococcus genus to nitrogenous compounds, including amines, has been explored for bioremediation and commercial biotechnology. This research field suggests the potential application of N-(2-ethoxybenzyl)propan-1-amine in the conversion of natural and anthropogenic nitrogenous compounds, offering solutions for environmental clean-up and the synthesis of valuable products (Foster, Barnes, Speight, & Keane, 2014).
properties
IUPAC Name |
4-(2-ethoxyphenyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-14-12-9-4-3-7-11(12)8-5-6-10-13/h3-4,7,9H,2,5-6,8,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUKCHUQVQACPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640532 |
Source


|
| Record name | 4-(2-Ethoxyphenyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869942-63-2 |
Source


|
| Record name | 4-(2-Ethoxyphenyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[4-(3-methylbutoxy)phenyl]propanamide](/img/structure/B496083.png)


![N-[4-(2-methylpropoxy)phenyl]furan-2-carboxamide](/img/structure/B496089.png)
![2-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B496091.png)


![2-{[2-(4-Ethylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496097.png)


![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N,N-dimethylbenzamide](/img/structure/B496102.png)


![5-{2-[(Cyclohexylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B496105.png)